molecular formula C21H17ClO3S B5045522 3-(4-Chlorophenyl)-1-phenyl-3-(phenylsulfonyl)propan-1-one

3-(4-Chlorophenyl)-1-phenyl-3-(phenylsulfonyl)propan-1-one

Cat. No.: B5045522
M. Wt: 384.9 g/mol
InChI Key: LRXXVPOEWJTDEZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenyl-3-(phenylsulfonyl)propan-1-one is an organic compound with a complex structure that includes a chlorophenyl group, a phenyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-phenyl-3-(phenylsulfonyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-phenyl-3-(phenylsulfonyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-1-phenyl-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-phenyl-3-(phenylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-phenylpropan-1-one
  • 1-(4-Chlorophenyl)-3-phenyl-3-(toluene-4-sulfonyl)-propan-1-one

Uniqueness

3-(4-Chlorophenyl)-1-phenyl-3-(phenylsulfonyl)propan-1-one is unique due to the presence of both a chlorophenyl group and a phenylsulfonyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO3S/c22-18-13-11-17(12-14-18)21(15-20(23)16-7-3-1-4-8-16)26(24,25)19-9-5-2-6-10-19/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXXVPOEWJTDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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